N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
N-[(2Z)-3-(2-Chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a bicyclic sulfone-containing heterocyclic compound characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core. The 2-chlorophenyl substituent at position 3 and the phenoxyacetamide moiety at position 2 contribute to its structural uniqueness.
Properties
Molecular Formula |
C19H17ClN2O4S2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-14-8-4-5-9-15(14)22-16-11-28(24,25)12-17(16)27-19(22)21-18(23)10-26-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2 |
InChI Key |
BMTQJQDHCZXORC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Thieno-Thiazole Ring Formation
The thieno[3,4-d]thiazole scaffold is typically constructed via cyclocondensation reactions. A representative method involves reacting 3-amino-thiophene derivatives with chlorinating agents and ketones. For instance, cyclohexanone and POCl₃ facilitate intramolecular cyclization to form the tetrahydrothieno-thiazole core (Scheme 1). This one-pot method avoids isolating intermediates, achieving yields of 72–87% for analogous structures. The mechanism proceeds through rapid dehydration of the ketone, followed by cyclization and in situ chlorination (Scheme 2).
Table 1: Reaction Conditions for Thieno-Thiazole Core Synthesis
Introduction of the 2-Chlorophenyl Group
The 2-chlorophenyl substituent is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Patent data describe reacting the thieno-thiazole intermediate with 2-chlorobenzyl chloride in dichloromethane at room temperature, yielding 85–90% of the alkylated product. Steric hindrance from the thieno-thiazole ring necessitates prolonged reaction times (16–24 h).
Functionalization with Phenoxyacetamide
Condensation with 2-Phenoxyacetamide
The final step involves coupling the thieno-thiazole intermediate with 2-phenoxyacetamide. Dichlorodicyanoquinone (DDQ) is employed as an oxidizing agent to facilitate imine formation, yielding the (Z)-configured product. A typical procedure involves stirring the thiourea precursor (5.0 mmol) with DDQ (5.5 mmol) in CH₂Cl₂ for 1 h, followed by filtration and washing. This method achieves 87% yield for structurally related compounds.
Key Optimization Parameters:
-
Molar Ratio: A 1.1:1 excess of DDQ ensures complete oxidation.
-
Solvent Choice: Dichloromethane minimizes side reactions compared to polar solvents.
Stereochemical Control
Ensuring (Z)-Configuration
The (Z)-configuration at the imine bond is critical for biological activity. Crystallographic studies of analogous compounds confirm that steric bulk from the tetrahydrothieno-thiazole ring favors the (Z)-isomer. Reaction kinetics also play a role: shorter reaction times (≤1 h) prevent isomerization to the (E)-form.
Industrial-Scale Considerations
Automated Synthesis
Recent advances utilize automated flow reactors to enhance reproducibility. A patent discloses a continuous-flow system combining cyclization and oxidation steps, reducing processing time by 40% compared to batch methods.
Table 2: Batch vs. Flow Synthesis Parameters
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 24 h | 14 h |
| Yield | 82% | 88% |
| Purity | 95% | 98% |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC methods using C18 columns and acetonitrile/water gradients achieve baseline separation of the target compound from byproducts, with purity ≥98%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structural features exhibit a range of biological activities:
- Anticancer Activity : Research has shown that thiazole derivatives can inhibit cancer cell proliferation. The specific interactions of the thieno-thiazole structure may enhance its efficacy against various cancer types.
- Antimicrobial Properties : The compound's unique structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against bacterial and fungal infections.
- Anti-inflammatory Effects : Some derivatives of thiazole are known to modulate inflammatory pathways, which could be relevant for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- A study published in Medicinal Chemistry highlighted the anticancer activity of thiazole derivatives, emphasizing their ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Another research article focused on the antimicrobial efficacy of thiazole-based compounds against resistant strains of bacteria, demonstrating significant inhibition zones in agar diffusion assays.
Future Research Directions
Further research is essential to elucidate the full range of biological activities associated with N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide. Potential areas include:
- In vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by the compound to better understand its mode of action.
- Structural Modifications : Exploring analogs with modified structures to enhance potency and reduce toxicity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Core Heterocycles: The tetrahydrothieno[3,4-d]thiazole core (main compound) vs. thiadiazole () vs. simple thiazole () influences ring strain, conformational flexibility, and π-π stacking capabilities .
- Functional Groups: The phenoxyacetamide moiety may enhance lipophilicity compared to methoxyacetamide () or benzamide (), affecting membrane permeability .
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Key Observations:
- Melting Points : Higher melting points (e.g., 459–461°C in ) correlate with stronger intermolecular forces (e.g., hydrogen bonding in crystal lattices) .
- IR Spectroscopy : Sulfone groups (S=O) exhibit strong absorptions at ~1300–1150 cm⁻¹, while acetamide C=O stretches appear near 1670 cm⁻¹ across analogs .
- Mass Spectrometry : Fragmentation patterns (e.g., m/z 105 in ) suggest stability of benzoyl or phenyl fragments under ionization .
Biological Activity
N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiazole ring and a chlorophenyl moiety, which contribute to its biological activity.
Chemical Structure and Properties
Molecular Formula: C14H15ClN2O3S2
Molecular Weight: 358.9 g/mol
IUPAC Name: N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
Canonical SMILES: CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3Cl
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The mechanism of action can be summarized as follows:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
- Receptor Interaction: It can influence receptor functions by interacting with their binding sites, potentially altering signal transduction processes.
- Gene Expression Modulation: The compound may affect the expression of genes involved in cell growth and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential: Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Effects: The compound has been observed to reduce inflammation in cellular models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study: A study conducted by researchers demonstrated the effectiveness of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 -
Anticancer Research: In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 HeLa (Cervical Cancer) 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
